molecular formula C25H20O5 B11153221 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11153221
M. Wt: 400.4 g/mol
InChI Key: HUZZMKCNTGBNSF-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromen-7-yl with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific ester linkage with 4-methoxybenzoic acid, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C25H20O5/c1-16-21-13-12-20(29-24(26)18-8-10-19(28-2)11-9-18)15-23(21)30-25(27)22(16)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3

InChI Key

HUZZMKCNTGBNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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